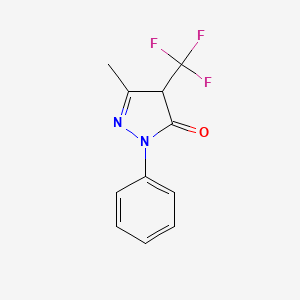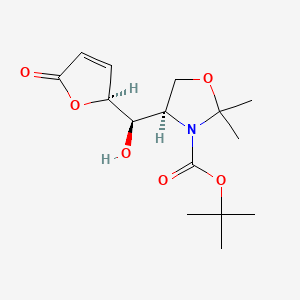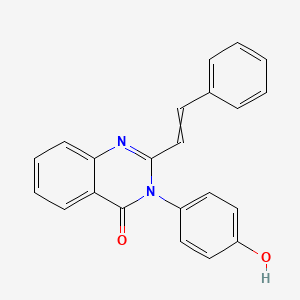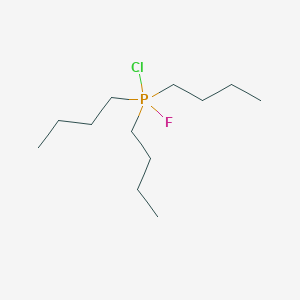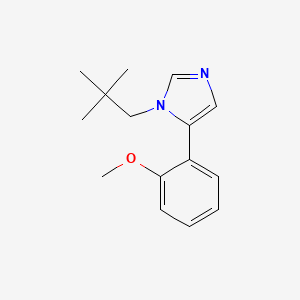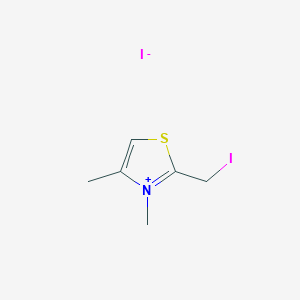
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a chemical compound that belongs to the class of thiazolium salts It is characterized by the presence of an iodomethyl group attached to the thiazolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3,4-dimethylthiazole with iodomethane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dimethylthiazole+iodomethane→2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.
Addition Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide, while oxidation with hydrogen peroxide produces the corresponding sulfoxide.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with nucleophilic sites in biological molecules. The iodomethyl group can form covalent bonds with nucleophiles such as thiols and amines, leading to the modification of proteins and other biomolecules. This interaction can disrupt normal cellular functions and result in biological effects such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Iodomethane (Methyl Iodide): A simple alkyl halide used in organic synthesis.
3,4-Dimethylthiazole: The parent compound without the iodomethyl group.
Thiazolium Salts: A class of compounds with similar structural features but different substituents.
Uniqueness
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to the presence of both the iodomethyl group and the thiazolium ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113925-43-2 |
|---|---|
Fórmula molecular |
C6H9I2NS |
Peso molecular |
381.02 g/mol |
Nombre IUPAC |
2-(iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C6H9INS.HI/c1-5-4-9-6(3-7)8(5)2;/h4H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
BPOGPJVJUALRSK-UHFFFAOYSA-M |
SMILES canónico |
CC1=CSC(=[N+]1C)CI.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


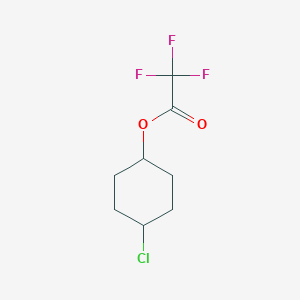

![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
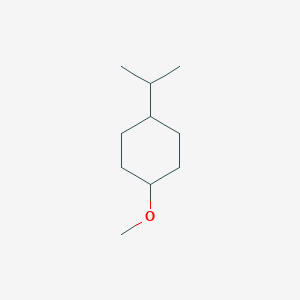
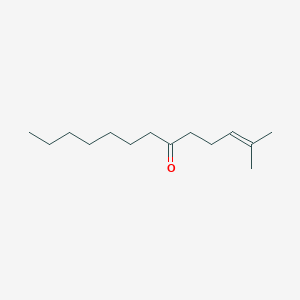
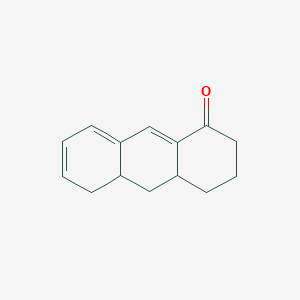
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)
![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
